
Application Notes and Protocols: Atto 390 NHS
Ester to Protein Molar Ratio Calculation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Atto 390 NHS ester to
proteins and the subsequent determination of the degree of labeling (DOL). Accurate

calculation of the molar ratio of dye to protein is critical for ensuring reproducibility and optimal

performance in downstream applications such as fluorescence microscopy, flow cytometry, and

immunoassays.

Introduction
Atto 390 is a fluorescent label with a coumarin structure, characterized by high fluorescence

quantum yield, a large Stokes shift, and good photostability.[1][2][3][4] The N-

hydroxysuccinimide (NHS) ester functional group of Atto 390 readily reacts with primary amines

on proteins, such as the ε-amino group of lysine residues, to form stable amide bonds.[2] This

process, known as bioconjugation, is fundamental in creating fluorescently labeled proteins for

various biological assays. The degree of labeling (DOL), or the average number of dye

molecules conjugated to a single protein molecule, is a critical parameter that can influence the

brightness and functionality of the conjugate. An optimal DOL provides a bright, stable signal

without compromising the biological activity of the protein due to over-labeling. These notes

provide a comprehensive protocol for labeling proteins with Atto 390 NHS ester and

calculating the DOL.
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For successful and reproducible protein labeling, it is essential to be aware of the

physicochemical properties of the Atto 390 dye and the protein of interest. The following table

summarizes the key quantitative data for Atto 390 NHS ester.

Parameter Value Reference

Molecular Weight (MW) 440 g/mol

Maximum Absorption (λabs) 390 nm

Molar Extinction Coefficient

(εmax)
24,000 M-1cm-1

Maximum Emission (λfl) 476 nm

Correction Factor at 280 nm

(CF280)
0.09

Experimental Protocols
Materials and Equipment

Atto 390 NHS ester

Protein to be labeled (in an amine-free buffer)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Gel filtration column (e.g., Sephadex G-25) for purification

UV-Vis spectrophotometer

Quartz cuvettes

Protein Preparation
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Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS).

Buffers containing primary amines like Tris or glycine will compete with the protein for

reaction with the NHS ester and must be avoided.

If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer

using dialysis or a desalting column.

The protein concentration should ideally be 2-10 mg/mL for efficient labeling.

Atto 390 NHS Ester Stock Solution Preparation
Shortly before use, prepare a stock solution of Atto 390 NHS ester in anhydrous DMF or

DMSO at a concentration of 1-10 mg/mL.

Vortex the solution to ensure the dye is fully dissolved.

Protein Labeling Procedure
Molar Ratio Determination: The optimal molar ratio of Atto 390 NHS ester to protein

depends on the protein and the desired DOL. A starting point for optimization is a 5- to 20-

fold molar excess of the dye. For antibodies, a 10:1 to 15:1 molar ratio is often a good

starting point.

Reaction Setup: Add the calculated volume of the Atto 390 NHS ester stock solution to the

protein solution while gently vortexing.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50

mM. This will react with any remaining NHS ester. Incubate for 30 minutes at room

temperature.

Purification: Separate the labeled protein from unreacted dye and byproducts using a gel

filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored

band to elute is the labeled protein.
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Degree of Labeling (DOL) Calculation
The DOL is determined spectrophotometrically by measuring the absorbance of the purified

conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and 390

nm (A390) using a quartz cuvette.

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280

nm:

Protein Concentration (M) = [A280 - (A390 x CF280)] / εprotein

Where:

A280 is the absorbance of the conjugate at 280 nm.

A390 is the absorbance of the conjugate at 390 nm.

CF280 is the correction factor for Atto 390 at 280 nm (0.09).

εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This

can be calculated from the protein's amino acid sequence.

Calculate the concentration of the dye:

Dye Concentration (M) = A390 / εdye

Where:

A390 is the absorbance of the conjugate at 390 nm.

εdye is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M-1cm-1).

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 3 and 7.
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Caption: Experimental workflow for protein labeling with Atto 390 NHS ester.

Protein-NH2
(Primary Amine)

Protein-NH-CO-Atto 390
(Stable Amide Bond)

pH 8.3-9.0

Atto 390-NHS Ester

NHS
(Byproduct)

Click to download full resolution via product page

Caption: Reaction between Atto 390 NHS ester and a protein's primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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